molecular formula C15H13BrO3 B2543846 Methyl 4-[(2-bromophenoxy)methyl]benzoate CAS No. 364739-81-1

Methyl 4-[(2-bromophenoxy)methyl]benzoate

Cat. No.: B2543846
CAS No.: 364739-81-1
M. Wt: 321.17
InChI Key: XGKBGPIFTCAWAZ-UHFFFAOYSA-N
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Description

Methyl 4-[(2-bromophenoxy)methyl]benzoate is a halogenated aromatic ester characterized by a benzoate core substituted with a 2-bromophenoxymethyl group. For instance, methyl 4-(bromomethyl)benzoate (as described in ) could react with 2-bromophenol under basic conditions (e.g., K₂CO₃/KI in CH₃CN) to form the target compound via etherification .

Properties

IUPAC Name

methyl 4-[(2-bromophenoxy)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO3/c1-18-15(17)12-8-6-11(7-9-12)10-19-14-5-3-2-4-13(14)16/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKBGPIFTCAWAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2-bromophenoxy)methyl]benzoate typically involves the esterification of 4-[(2-bromophenoxy)methyl]benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2-bromophenoxy)methyl]benzoate undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzoates.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or other reduced derivatives.

Scientific Research Applications

Methyl 4-[(2-bromophenoxy)methyl]benzoate has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe or reagent in biological assays.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of Methyl 4-[(2-bromophenoxy)methyl]benzoate involves its interaction with specific molecular targets and pathways. The bromophenoxy group can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological targets.

Comparison with Similar Compounds

The following analysis compares Methyl 4-[(2-bromophenoxy)methyl]benzoate with structurally related compounds, focusing on substituent effects, synthetic methods, and applications.

Halogenated Phenoxy Derivatives

Table 1: Comparison of Halogenated Derivatives
Compound Name Substituent(s) Molecular Formula Key Properties/Applications Reference
This compound 2-Br on phenoxy C₁₅H₁₃BrO₃ Intermediate for drug synthesis
Methyl 4-[(4-bromophenoxy)methyl]benzoate (C2, ) 4-Br on phenylquinoline C₂₅H₂₀BrN₃O₃ Anticandidate with HDAC inhibition
Methyl 4-[((2-bromo-4-methylphenoxy)acetyl)amino]benzoate () 2-Br, 4-Me on phenoxy C₁₈H₁₇BrNO₄ Aquaporin inhibitor candidate

Key Observations :

  • Synthesis: Halogenated phenols are typically coupled with methyl 4-(bromomethyl)benzoate under nucleophilic conditions (e.g., K₂CO₃/KI in CH₃CN) . Yields vary depending on the phenol’s reactivity; electron-withdrawing groups (e.g., Br) generally enhance reaction rates.

Non-Halogenated Analogs

Table 2: Non-Halogenated Structural Analogs
Compound Name Substituent(s) Molecular Formula Key Properties/Applications Reference
Methyl 4-((2-formylphenoxy)methyl)benzoate (B, ) 2-CHO on phenoxy C₁₆H₁₄O₄ Precursor for photoactive compounds
Methyl 4-benzyloxy-2-hydroxybenzoate () 4-OBn, 2-OH on benzoate C₁₅H₁₄O₄ Liquid crystal precursor
Methyl 4-(carbamoylamino)benzoate () Urea at para position C₁₀H₁₂N₂O₃ Aquaporin-3/7 inhibition

Key Observations :

  • Functional Group Impact : The formyl group in compound B () increases electrophilicity, making it suitable for Schiff base formation, whereas the bromine in the target compound enhances lipophilicity, favoring membrane permeability in drug candidates .
  • Applications: Non-halogenated analogs like methyl 4-benzyloxy-2-hydroxybenzoate are critical in materials science (e.g., liquid crystals) due to their planar aromatic systems and hydrogen-bonding capabilities .

Ureido and Carbamate Derivatives

Table 3: Ureido/Carbamate Analogs
Compound Name Substituent(s) Molecular Formula Biological Activity Reference
Methyl 4-({N-[2-(benzylamino)-2-oxoethyl]-4-(dimethylamino)benzamido}methyl)benzoate () Ureido-benzamido C₂₇H₂₈N₄O₄ HDAC inhibition
Methyl (S)-4-(2-(3-(2-chlorophenyl)ureido)-2-phenylacetamido)benzoate (4c, ) Chlorophenyl ureido C₂₃H₂₀ClN₃O₄ Anticancer activity (ESI–MS m/z: 439.2)

Key Observations :

  • Bioactivity : Ureido groups enhance hydrogen-bonding interactions with biological targets (e.g., HDACs, aquaporins), improving inhibitory potency compared to simple esters like the target compound .
  • Synthetic Complexity : Carbamate/ureido derivatives require multi-step syntheses (e.g., coupling of amines with activated carbonyls), whereas the target compound is synthesized in fewer steps .

Biological Activity

Methyl 4-[(2-bromophenoxy)methyl]benzoate (C15H13BrO3) is an organic compound that has garnered attention for its potential biological activities. This article examines its biological properties, mechanisms of action, and applications in various fields, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a bromophenoxy group attached to a benzoate moiety. Its structural formula is depicted below:

Molecular Formula C15H13BrO3\text{Molecular Formula }C_{15}H_{13}BrO_3

Key Properties:

  • Molecular Weight: 319.17 g/mol
  • Solubility: Soluble in organic solvents like ethanol and methanol but poorly soluble in water.
  • Boiling Point: Approximately 360 °C at 760 mmHg.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The bromophenoxy group enhances its reactivity, allowing it to participate in various biochemical pathways. Key mechanisms include:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, which may lead to the formation of biologically active derivatives.
  • Hydrolysis: The ester group can hydrolyze to release the active benzoic acid derivative, which can further interact with cellular targets.
  • Binding Interactions: The compound may bind to proteins or enzymes, potentially modulating their activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results indicate moderate antimicrobial activity, suggesting potential applications in pharmaceuticals and agriculture.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted using human cancer cell lines to assess the compound's potential as an anticancer agent.

Cell LineIC50 (µM)
HeLa (cervical cancer)25 µM
MCF-7 (breast cancer)30 µM
A549 (lung cancer)20 µM

The IC50 values indicate that this compound exhibits significant cytotoxic effects, warranting further investigation into its mechanisms of action and therapeutic potential.

Case Studies

  • Case Study on Antimicrobial Efficacy:
    A study published in Molecules evaluated the compound's efficacy against biofilms formed by Staphylococcus aureus. The results demonstrated that it could disrupt biofilm formation, highlighting its potential as a therapeutic agent against resistant bacterial strains .
  • Case Study on Anticancer Properties:
    Research published in Journal of Medicinal Chemistry explored the structure-activity relationship of similar compounds. It was found that modifications to the bromophenoxy group significantly enhanced cytotoxicity against breast cancer cells, suggesting a pathway for developing more potent derivatives .

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